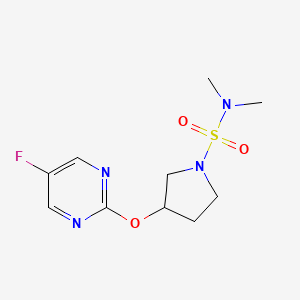
3-((5-fluoropyrimidin-2-yl)oxy)-N,N-dimethylpyrrolidine-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-((5-fluoropyrimidin-2-yl)oxy)-N,N-dimethylpyrrolidine-1-sulfonamide, also known as 5-FdU-rd or TPI 287, is a novel small molecule that has been studied for its potential use in cancer treatment. This compound has shown promising results in preclinical studies, and its unique mechanism of action makes it a promising candidate for further research.
科学的研究の応用
Antitumor Applications
Sulfonamide derivatives, including those related to pyrimidine structures, have been investigated for their antitumor properties. A study highlighted the synthesis of sulfonamide derivatives containing 5-fluorouracil and nitrogen mustard, designed to achieve potent antitumor agents with low toxicity. These compounds exhibited significant antitumor activity in mice, with one compound demonstrating a therapeutic index (TI) of 47.55, indicating high antitumor activity and low toxicity (Huang, Lin, & Huang, 2001). Another study synthesized thiophene and thieno[3,2-d]pyrimidine derivatives as potent antitumor and antibacterial agents, with some compounds showing higher activity against liver, colon, and lung cancer cell lines than the standard drug doxorubicin (Hafez, Alsalamah, & El-Gazzar, 2017).
Antibacterial Applications
Research into sulfonamide derivatives has also extended into the development of novel antibacterial agents. A study on the synthesis of dimethyl sulfomycinamate explored the creation of compounds related to the sulfomycin family of thiopeptide antibiotics. This compound was achieved in multiple steps, indicating the complexity and potential of sulfonamide derivatives in antibiotic development (Bagley et al., 2005).
Enzyme Inhibition
Triazolopyrimidine sulfonamide derivatives have been identified as potent inhibitors of acetohydroxyacid synthase (AHAS), a key enzyme in plant biosynthesis pathways, indicating their potential as herbicides. One compound, N-2,6-difluorophenyl-5-methoxy-1,2,4-triazolo[1,5-a]pyrimidine-2-sulfonamide, demonstrated significant herbicidal activity and a faster degradation rate in soil, compared to existing compounds (Chen et al., 2009).
特性
IUPAC Name |
3-(5-fluoropyrimidin-2-yl)oxy-N,N-dimethylpyrrolidine-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15FN4O3S/c1-14(2)19(16,17)15-4-3-9(7-15)18-10-12-5-8(11)6-13-10/h5-6,9H,3-4,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGNPVKCYADEYCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCC(C1)OC2=NC=C(C=N2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15FN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((5-fluoropyrimidin-2-yl)oxy)-N,N-dimethylpyrrolidine-1-sulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-6-carboxylate](/img/structure/B2983954.png)

![1-Methyl-2-[4-(methylsulfanyl)styryl]pyridinium iodide](/img/structure/B2983958.png)
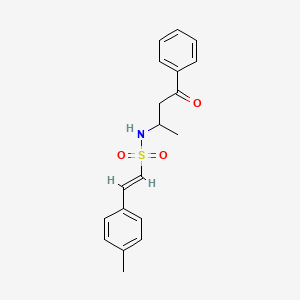
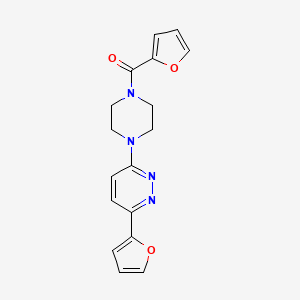
![4-{3-hydroxy-2-oxo-4-(phenylsulfonyl)-5-[4-(propan-2-yl)phenyl]-2,5-dihydro-1H-pyrrol-1-yl}benzamide](/img/structure/B2983963.png)
![N-{2-[5-(2-ethoxyphenyl)-1-propanoyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2983966.png)
![4-methoxy-N-((7-methylimidazo[1,2-a]pyridin-2-yl)methyl)benzamide](/img/structure/B2983968.png)
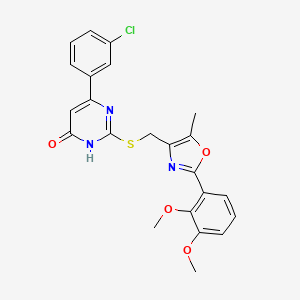
![(Z)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(4-isopropylphenyl)acetamide](/img/structure/B2983973.png)
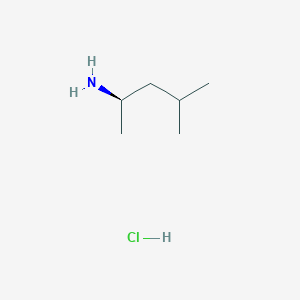
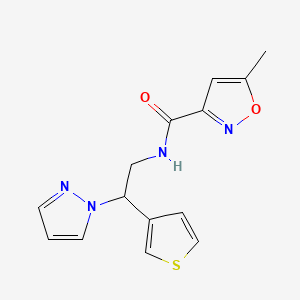
![2-[2-(3-methoxyphenyl)-4-oxo-3,4-dihydro-5H-pyrido[2,3-b][1,4]diazepin-5-yl]-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B2983976.png)
![6-[[4-(4-chlorophenyl)-5-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2983977.png)